



## **Chemical properties of E7766 STING agonist**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: E7766 diammonium salt

Cat. No.: B10828267

Get Quote

## **E7766 STING Agonist: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

E7766 is a novel, structurally distinct agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant potential in the field of cancer immunotherapy. As a macrocycle-bridged STING agonist (MBSA), E7766 exhibits enhanced chemical and metabolic stability due to the conformational rigidity conferred by its unique macrocyclic bridge.[1] This design locks the molecule in a bioactive U-shaped conformation, leading to potent, pangenotypic activation of both human and mouse STING proteins.[2][3] Preclinical and early clinical studies have shown that E7766 can induce a robust anti-tumor immune response, making it a promising candidate for further development as a therapeutic agent for various solid tumors.[4][5]

## **Chemical Properties**

E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its structure is characterized by two deoxyadenosine moieties linked by two phosphorothioates and a unique olefin linker that forms a macrocyclic bridge between the two purine bases.[4] This macrocyclic bridge is a key structural feature that enhances its binding affinity and stability. Two complementary stereoselective synthetic routes for E7766 have been described.[2]

Table 1: Physicochemical and Binding Properties of E7766



| Property              | Value                                      | Reference |
|-----------------------|--------------------------------------------|-----------|
| Chemical Class        | Macrocycle-Bridged STING<br>Agonist (MBSA) | [1]       |
| Binding Affinity (Kd) | 40 nM                                      | [6]       |
| Optical Purity        | 99% e.e.                                   | [3]       |

## **Mechanism of Action and Signaling Pathway**

E7766 exerts its immunoactivating effects by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its activation and downstream signaling.

The activated STING protein translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs), particularly IFN-β.

The secretion of IFN-β initiates a cascade of anti-tumor immune responses. It promotes the maturation and activation of dendritic cells (DCs), enhances the cross-presentation of tumor-associated antigens (TAAs) to cytotoxic T lymphocytes (CTLs), and leads to the recruitment and activation of natural killer (NK) cells and other immune cells into the tumor microenvironment. This concerted immune attack results in the targeted killing of tumor cells.



Click to download full resolution via product page

Caption: STING Signaling Pathway Activated by E7766.



## In Vitro Potency and Pan-Genotypic Activity

A key advantage of E7766 is its ability to potently activate multiple human STING genotypes. This is a significant improvement over some earlier STING agonists that showed genotype-specific activity.

Table 2: In Vitro Potency of E7766 Across Human STING Genotypes

| STING<br>Genotype                | Assay System | Readout          | EC50 / IC50<br>(μΜ) | Reference |
|----------------------------------|--------------|------------------|---------------------|-----------|
| Wild-type (WT)                   | Human PBMCs  | IFN-β production | 1.0                 | [6]       |
| HAQ                              | Human PBMCs  | IFN-β production | 2.2                 | [6]       |
| AQ                               | Human PBMCs  | IFN-β production | 1.2                 | [6]       |
| REF                              | Human PBMCs  | IFN-β production | 4.9                 | [6]       |
| 7 Tested<br>Genotypes<br>(Range) | Human PBMCs  | IFN-β production | 0.15 - 0.79         | [7]       |

## **Preclinical and Clinical In Vivo Efficacy**

E7766 has demonstrated significant anti-tumor activity in various preclinical mouse models, leading to tumor regression and the induction of long-lasting immunological memory.[2][8] A first-in-human Phase I clinical trial has also been conducted to evaluate the safety and efficacy of intratumoral E7766 in patients with advanced solid tumors.[4][5]

Table 3: Summary of In Vivo Anti-Tumor Efficacy of E7766



| Tumor Model                                                    | Administration<br>Route | Key Findings                                                                                                                                                                                                          | Reference |
|----------------------------------------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CT26 Colon<br>Carcinoma<br>(subcutaneous)                      | Intratumoral            | Single injection led to complete tumor regression in 90% of mice with no recurrence for over 8 months. Induced a robust immune memory response.                                                                       | [8]       |
| Orthotopic Mouse Bladder Cancer (BCG-unresponsive NMIBC model) | Intravesical            | Dose-dependent and curative activity with robust induction of IFN-β and CXCL10.                                                                                                                                       | [7]       |
| KRASG12D/+ Trp53-/-<br>Sarcoma                                 | Intratumoral            | Durable tumor clearance, induction of CD8+ T-cell infiltration, and activated lymphocyte transcriptomic signatures.                                                                                                   |           |
| Advanced Solid<br>Tumors (Human<br>Phase I)                    | Intratumoral            | Manageable safety profile. On-target pharmacodynamic effects with increased expression of interferon-related genes. Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b. | [4]       |



## **Experimental Protocols**

The following sections provide an overview of the methodologies used to characterize the chemical and biological properties of E7766.

# In Vitro STING Activation and Cytokine Release Assay in Human PBMCs

This protocol describes the measurement of IFN- $\beta$  production from human peripheral blood mononuclear cells (PBMCs) following stimulation with E7766.

#### Materials:

- Human PBMCs isolated from healthy donors
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- E7766 (stock solution prepared in a suitable solvent, e.g., DMSO)
- 96-well cell culture plates
- Human IFN-β ELISA kit
- Plate reader

#### Procedure:

- Cell Seeding: Seed human PBMCs at a density of 2 x 105 cells/well in a 96-well plate in complete RPMI-1640 medium.
- Compound Preparation: Prepare serial dilutions of E7766 in complete culture medium.
- Cell Treatment: Add the diluted E7766 to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.



- Cytokine Measurement: Quantify the concentration of IFN- $\beta$  in the supernatants using a human IFN- $\beta$  ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IFN- $\beta$  concentration against the E7766 concentration and determine the EC50 value using a suitable non-linear regression model.





Click to download full resolution via product page

Caption: In Vitro PBMC Stimulation Workflow.

# In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of E7766 in a syngeneic mouse tumor model, such as the CT26 colon carcinoma model.

#### Materials:

- BALB/c mice (or other appropriate strain for the chosen tumor model)
- CT26 colon carcinoma cells
- Matrigel (optional)
- E7766 formulated for in vivo administration
- · Calipers for tumor measurement
- Syringes and needles for tumor implantation and drug administration

#### Procedure:

- Tumor Cell Implantation: Subcutaneously implant 1 x 106 CT26 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm3).
   Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
   Calculate tumor volume using the formula: (Length x Width2) / 2.
- Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer E7766 intratumorally at the desired dose and schedule. The control group should receive vehicle control.







- Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or complete tumor regression.
- Endpoint Analysis: At the end of the study (or when tumors in the control group reach a
  predetermined size), euthanize the mice. Tumors can be excised and weighed. Further
  analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry of
  tumor-infiltrating lymphocytes, can be performed.





Click to download full resolution via product page

Caption: In Vivo Anti-Tumor Efficacy Workflow.

## Conclusion



E7766 is a potent, pan-genotypic STING agonist with a unique macrocyclic structure that confers enhanced stability and binding affinity. Its ability to robustly activate the STING pathway and induce a powerful anti-tumor immune response has been demonstrated in a range of preclinical models and is being evaluated in clinical trials. The data summarized in this technical guide highlight the promising chemical and biological properties of E7766, positioning it as a significant advancement in the development of next-generation cancer immunotherapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. research.pasteur.fr [research.pasteur.fr]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- To cite this document: BenchChem. [Chemical properties of E7766 STING agonist].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10828267#chemical-properties-of-e7766-sting-agonist]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com